molecular formula C19H18N2O5 B2399583 propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879458-58-9

propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2399583
CAS No.: 879458-58-9
M. Wt: 354.362
InChI Key: CRPJJPYSSBAAHW-UHFFFAOYSA-N
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Description

Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a pyrazole ring substituted with a dihydroxyphenyl group and linked to a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of 2,4-dihydroxyacetophenone with hydrazine hydrate under acidic conditions to form 3-(2,4-dihydroxyphenyl)-1H-pyrazole.

    Esterification: The pyrazole derivative is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Potential anti-inflammatory and anticancer activities have been explored.

    Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The biological activity of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is primarily attributed to its ability to interact with various molecular targets:

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-hydroxybenzoate: A simpler ester with similar structural features but lacking the pyrazole ring.

    3-(2,4-Dihydroxyphenyl)-1H-pyrazole: The pyrazole derivative without the ester linkage.

    4-Hydroxybenzoic acid: The parent compound used in the synthesis of the ester.

Uniqueness

Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is unique due to the combination of the pyrazole ring and the dihydroxyphenyl group, which confer distinct biological activities and chemical reactivity compared to its simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPJJPYSSBAAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331665
Record name propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879458-58-9
Record name propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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